molecular formula C23H26N3NaO3S B12695769 Sodium p-((bis(p-(dimethylamino)phenyl)methyl)amino)benzenesulphonate CAS No. 35294-72-5

Sodium p-((bis(p-(dimethylamino)phenyl)methyl)amino)benzenesulphonate

Cat. No.: B12695769
CAS No.: 35294-72-5
M. Wt: 447.5 g/mol
InChI Key: AOTJCNGOOCDOSL-UHFFFAOYSA-M
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Description

. This compound is recognized for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride typically involves the reaction of (1-methylpyrrolidin-2-yl)methyl with bis (4-chlorophenoxy)acetate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves multiple steps, including the preparation of raw materials, the main reaction, purification, and quality control. Advanced techniques such as chromatography and spectroscopy are employed to monitor the reaction progress and verify the product’s quality.

Chemical Reactions Analysis

Types of Reactions

(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride: has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • (+)- (10,11-dihydro-5-methyl-5H-dibenzo [a,d]cyclohepten-5,10-diyl)ammonium hydrogen [S- (R,R)]-2,3-bis (p-toluoyloxy)succinate**
  • (+)- (1α,2β,5β)-2- (isopropyl)-5-methylcyclohexyl acetate
  • (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate

Uniqueness

(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride: stands out due to its specific molecular structure and the presence of both pyrrolidine and chlorophenoxy groups. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

35294-72-5

Molecular Formula

C23H26N3NaO3S

Molecular Weight

447.5 g/mol

IUPAC Name

sodium;4-[bis[4-(dimethylamino)phenyl]methylamino]benzenesulfonate

InChI

InChI=1S/C23H27N3O3S.Na/c1-25(2)20-11-5-17(6-12-20)23(18-7-13-21(14-8-18)26(3)4)24-19-9-15-22(16-10-19)30(27,28)29;/h5-16,23-24H,1-4H3,(H,27,28,29);/q;+1/p-1

InChI Key

AOTJCNGOOCDOSL-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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